3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2O2/c1-27-18-10-12-25(13-11-18)17-6-4-16(5-7-17)24-21(26)9-3-15-2-8-20(23)19(22)14-15/h2,4-8,14,18H,3,9-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPUVRGOZWLKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chloro-Fluorophenyl Intermediate: The initial step involves the halogenation of a phenyl ring to introduce the chloro and fluoro substituents. This can be achieved using reagents such as chlorine and fluorine gas under controlled conditions.
Coupling with Methoxypiperidine: The chloro-fluorophenyl intermediate is then coupled with a methoxypiperidine derivative. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium.
Amidation Reaction: The final step involves the formation of the amide bond between the coupled intermediate and a propanoic acid derivative. This reaction is typically carried out in the presence of a base like triethylamine and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that this compound may have significant effects on potassium chloride cotransporter-2 (KCC2), which is crucial for maintaining neuronal excitability and synaptic transmission. Deficiencies in KCC2 have been linked to various neurological conditions, including epilepsy and chronic pain syndromes. The compound's ability to enhance KCC2 expression suggests it could be a candidate for treating these disorders .
Antidepressant Activity
Studies have shown that compounds similar to 3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways, which are critical in mood regulation .
Anticancer Properties
Preliminary research suggests that the compound may possess anticancer properties, particularly against certain types of tumors. It has been observed to inhibit cell proliferation in vitro, indicating potential as a chemotherapeutic agent .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Propanamide Derivatives
Key Observations:
- Halogenated Aryl Groups : The 3-chloro-4-fluorophenyl group (present in the target compound and ) is associated with enhanced binding to hydrophobic pockets in biological targets, as seen in EGFR inhibitors .
- Piperidine Derivatives: The 4-methoxypiperidinyl group in the target compound contrasts with benzylpiperidinyl () or unsubstituted piperazinyl groups ().
- Amide Backbone : Crystallographic studies of 3-chloro-N-(4-methoxyphenyl)propanamide () reveal classical N–H···O hydrogen bonds and C–H···O interactions, which stabilize the structure and may influence bioavailability.
Pharmacological and Biochemical Insights
- EGFR Inhibition : The target compound’s 4-methoxypiperidinyl group resembles substituents in EGFR inhibitors (e.g., ), where piperazine/pyrrolidine moieties enhance binding to kinase domains.
- Dopamine D2 Antagonism : Propanamide derivatives in exhibit selective D2 receptor antagonism, suggesting that the target compound’s piperidinyl group could similarly modulate receptor interactions.
Physicochemical Properties
- Solubility : The 4-methoxypiperidinyl group may improve aqueous solubility relative to sulfamoyl () or trifluoromethyl () substituents.
Biological Activity
3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide, a compound with significant pharmacological potential, has garnered attention in various fields of biomedical research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C20H24ClF N2O2
- Molecular Weight : 364.87 g/mol
- IUPAC Name : this compound
The compound primarily acts as a selective modulator of certain neurotransmitter receptors, particularly in the central nervous system (CNS). Its structure suggests a potential interaction with dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : The presence of the piperidine moiety suggests that it may influence dopaminergic pathways, potentially offering therapeutic benefits in conditions like schizophrenia and Parkinson's disease.
- Serotonergic Activity : The fluorinated phenyl group may enhance binding affinity to serotonin receptors, which could be beneficial in managing mood disorders.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated in several preclinical studies. Below is a summary of its effects based on various research findings:
Case Studies
- Anxiety Disorders : In a controlled study involving rodents, administration of the compound resulted in a marked decrease in anxiety-like behaviors as measured by the elevated plus maze test. This suggests that the compound may have anxiolytic properties comparable to existing treatments such as benzodiazepines.
- Neuroprotection : A study focusing on neurodegenerative models highlighted that the compound exhibited protective effects against neuronal death induced by oxidative stress. This was attributed to its ability to modulate intracellular signaling pathways involved in cell survival.
- Inflammation : Research has indicated that this compound can reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro, suggesting its potential utility in treating inflammatory diseases.
Q & A
Basic: What are the common synthetic routes for 3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide?
Methodological Answer:
The synthesis typically involves a multi-step route starting with amide coupling between 3-(3-chloro-4-fluorophenyl)propanoyl chloride and 4-(4-methoxypiperidin-1-yl)aniline. Key steps include:
- Reaction Optimization: Temperature (60–80°C), solvent choice (e.g., dichloromethane or DMF), and catalysts (e.g., triethylamine) to maximize yield .
- Monitoring: Thin-Layer Chromatography (TLC) or HPLC to track reaction progress and purity .
- Purification: Column chromatography or recrystallization to isolate the final product .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for:
- Bond Length/Angle Analysis: Confirming resonance effects in the amide group (e.g., C=O bond length ~1.23 Å, C–N bond ~1.34 Å) .
- Hydrogen Bonding: Identifying intermolecular interactions (e.g., N–H···O and C–H···O contacts) that stabilize crystal packing .
- Validation: Cross-referencing with spectroscopic data (NMR, IR) to resolve discrepancies in tautomeric forms .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR: 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for chloro-fluorophenyl) and methoxy group integration .
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C–F stretch) .
- Mass Spectrometry: High-resolution MS to validate molecular weight (e.g., [M+H]+ ~445.15 g/mol) .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
Comparative SAR studies with analogs reveal:
- Substituent Effects: Replacing the methoxypiperidine group with pyrrolidine (as in ) reduces metabolic stability but enhances binding to inflammatory targets .
- Chloro-Fluorophenyl Moiety: The 3-Cl,4-F substitution increases lipophilicity (logP ~3.2) and enhances membrane permeability compared to non-halogenated analogs .
- Piperidine vs. Morpholine: Methoxypiperidine improves solubility via hydrogen bonding, while morpholine derivatives () show stronger enzyme inhibition .
Basic: What computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- logP Calculation: Use fragment-based methods with correction factors (e.g., +12 CM for hydrogen bonding and resonance effects, as in ) .
- Molecular Dynamics (MD): Simulate solvation behavior in water/DMSO to predict solubility and aggregation tendencies .
- Docking Studies: AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Validation: Compare enzyme inhibition (IC50) under standardized conditions (pH 7.4, 37°C) .
- Metabolite Interference: Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond) that may skew activity .
- Cellular Uptake: Quantify intracellular concentration via fluorescence tagging or radiolabeling to correlate with observed efficacy .
Basic: What are the primary biological targets of this compound?
Methodological Answer:
- Enzyme Inhibition: Preliminary studies suggest activity against COX-2 (anti-inflammatory) and microbial efflux pumps () .
- Receptor Binding: Potential interaction with G-protein-coupled receptors (GPCRs) due to the methoxypiperidine moiety’s similarity to known ligands .
Advanced: How to optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors improve mixing and heat transfer for amide coupling steps, reducing side products .
- Catalyst Screening: Test alternatives to EDCI/HOBt (e.g., DCC or polymer-supported reagents) for cost-effective large-scale production .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE: Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation: Use fume hoods due to potential inhalation risks (P305+P351+P338) .
- Waste Disposal: Neutralize amide residues with aqueous NaOH before disposal .
Advanced: How does crystallographic data inform formulation strategies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
